molecular formula C18H28N2O2 B13215386 tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate

tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate

Cat. No.: B13215386
M. Wt: 304.4 g/mol
InChI Key: GQXJSHFCVFFJPS-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a cyclohexyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and 4-(5-amino-2-methylphenyl)cyclohexyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and can be used in the development of new synthetic methodologies .

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, influencing their activity. The carbamate moiety may also interact with active sites of enzymes, leading to inhibition or modulation of their function .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity.

    tert-Butyl (4-aminocyclohexyl)carbamate: A related compound with a similar cyclohexyl structure.

    tert-Butyl N-(2-aminoethyl)carbamate: Another carbamate derivative with an aminoethyl group.

Uniqueness

tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate is unique due to the presence of the 5-amino-2-methylphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate

InChI

InChI=1S/C18H28N2O2/c1-12-5-8-14(19)11-16(12)13-6-9-15(10-7-13)20-17(21)22-18(2,3)4/h5,8,11,13,15H,6-7,9-10,19H2,1-4H3,(H,20,21)

InChI Key

GQXJSHFCVFFJPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2CCC(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

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